Cas no 20075-97-2 ((2S)-2,4-Dimethylpentanoic acid)

(2S)-2,4-Dimethylpentanoic acid 化学的及び物理的性質
名前と識別子
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- (S)-2,4-dimethylpentanoic acid
- (2S)-2,4-Dimethylpentanoic acid
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- インチ: 1S/C7H14O2/c1-5(2)4-6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9)/t6-/m0/s1
- InChIKey: XMKDPSQQDXTCCK-LURJTMIESA-N
- ほほえんだ: C(O)(=O)[C@@H](C)CC(C)C
じっけんとくせい
- 密度みつど: 0.933±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 210.9±8.0 ºC (760 Torr),
- フラッシュポイント: 94.5±9.8 ºC,
- ようかいど: 微溶性(5.6 g/l)(25ºC)、
(2S)-2,4-Dimethylpentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6505713-1.0g |
(2S)-2,4-dimethylpentanoic acid |
20075-97-2 | 1g |
$2578.0 | 2023-05-29 | ||
Enamine | EN300-6505713-0.05g |
(2S)-2,4-dimethylpentanoic acid |
20075-97-2 | 0.05g |
$2166.0 | 2023-05-29 | ||
Enamine | EN300-6505713-10.0g |
(2S)-2,4-dimethylpentanoic acid |
20075-97-2 | 10g |
$11090.0 | 2023-05-29 | ||
Enamine | EN300-6505713-5.0g |
(2S)-2,4-dimethylpentanoic acid |
20075-97-2 | 5g |
$7479.0 | 2023-05-29 | ||
Enamine | EN300-6505713-0.1g |
(2S)-2,4-dimethylpentanoic acid |
20075-97-2 | 0.1g |
$2268.0 | 2023-05-29 | ||
Enamine | EN300-6505713-0.25g |
(2S)-2,4-dimethylpentanoic acid |
20075-97-2 | 0.25g |
$2372.0 | 2023-05-29 | ||
Enamine | EN300-6505713-0.5g |
(2S)-2,4-dimethylpentanoic acid |
20075-97-2 | 0.5g |
$2475.0 | 2023-05-29 | ||
Enamine | EN300-6505713-2.5g |
(2S)-2,4-dimethylpentanoic acid |
20075-97-2 | 2.5g |
$5055.0 | 2023-05-29 |
(2S)-2,4-Dimethylpentanoic acid 関連文献
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1. Chiral synthesis of polyketide-derived natural products. Part 5. Synthesis of a chiral segment corresponding to the C-1—C-5 unit of erythromycin A from D-glucoseYuji Oikawa,Takao Nishi,Osamu Yonemitsu J. Chem. Soc. Perkin Trans. 1 1985 19
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Steven V. Ley,Darren J. Dixon,Richard T. Guy,Maria A. Palomero,Alessandra Polara,Félix Rodríguez,Tom D. Sheppard Org. Biomol. Chem. 2004 2 3618
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3. Influence of carbon monoxide partial pressure on the isomeric distribution of the hydroformylation products of olefinsF. Piacenti,P. Pino,R. Lazzaroni,M. Bianchi J. Chem. Soc. C 1966 488
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4. Synthesis of salinomycinPhilip J. Kocieński,Richard C. D. Brown,Agnès Pommier,Martin Procter,Bernd Schmidt J. Chem. Soc. Perkin Trans. 1 1998 9
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5. Chiral synthesis of polyketide-derived natural products. Part 6. Chemical correlation of chiral synthons, derived from D-glucose for the synthesis of erythromycin A, with chemical cleavage products the natural antibioticYuji Oikawa,Takao Nishi,Osamu Yonemitsu J. Chem. Soc. Perkin Trans. 1 1985 27
(2S)-2,4-Dimethylpentanoic acidに関する追加情報
Comprehensive Overview of (2S)-2,4-Dimethylpentanoic Acid (CAS No. 20075-97-2): Properties, Applications, and Industry Insights
(2S)-2,4-Dimethylpentanoic acid (CAS No. 20075-97-2) is a chiral carboxylic acid with significant relevance in pharmaceutical synthesis, agrochemical formulations, and specialty chemicals. This optically active compound, characterized by its branched alkyl chain and stereocenter at the 2-position, has garnered attention for its role in asymmetric synthesis and flavor/fragrance applications. The growing demand for enantiopure intermediates in drug development has propelled research into chiral building blocks like this compound, which offers distinct advantages in stereoselective reactions.
Recent trends in green chemistry have highlighted the importance of sustainable synthesis methods for compounds such as (2S)-2,4-Dimethylpentanoic acid. Researchers are exploring biocatalytic routes using engineered enzymes or microbial systems to produce this molecule with higher atom economy and lower environmental impact. These advancements align with the pharmaceutical industry's push toward PAT (Process Analytical Technology) and continuous manufacturing, where chiral purity (ee%) becomes critical for regulatory compliance.
The compound's physicochemical properties—including its solubility profile (moderate in organic solvents, low in water) and melting point range—make it particularly useful in lipid-based formulations. In drug delivery systems, its branched structure influences lipophilicity parameters (logP), a key consideration for bioavailability enhancement of poorly soluble APIs. These characteristics have led to its investigation in prodrug design strategies, especially for CNS-targeting therapeutics where blood-brain barrier penetration is crucial.
Analytical characterization of CAS 20075-97-2 typically involves advanced techniques such as chiral HPLC for enantiomeric excess determination and NMR spectroscopy for structural confirmation. The emergence of AI-assisted retrosynthesis platforms has enabled more efficient route scouting for this molecule, addressing common search queries like "optimized synthesis of 2,4-dimethylpentanoic acid derivatives" or "scalable resolution methods for chiral carboxylic acids." These computational approaches complement traditional QbD (Quality by Design) methodologies in process development.
In fragrance chemistry, the stereochemistry of (2S)-2,4-Dimethylpentanoic acid influences its olfactory properties, with the S-enantiomer often exhibiting different scent characteristics compared to its racemic form. This has spurred interest in stereoselective fragrance synthesis, particularly for high-value applications in perfumery where molecular chirality affects scent perception. The compound's potential as a precursor for woody-amber notes aligns with market trends toward sustainable aroma chemicals.
Regulatory aspects of 20075-97-2 compliance follow REACH and FDA guidelines for pharmaceutical intermediates. Recent updates to ICH Q11 on drug substance development have emphasized the need for rigorous genotoxic impurity assessment in chiral acids like this compound. Manufacturers are increasingly adopting quality metrics such as PMI (Process Mass Intensity) to demonstrate environmental stewardship during production—a response to investor and consumer demand for ESG-compliant chemical processes.
Future research directions for (2S)-2,4-Dimethylpentanoic acid may explore its utility in metal-organic frameworks (MOFs) for chiral separation or as a ligand in asymmetric catalysis. The compound's structural features make it a candidate for developing new ionic liquids with tailored properties for specialty applications. With the fine chemicals market projected to grow at 5.8% CAGR (2023-2030), innovations in the production and application of such chiral building blocks will remain a dynamic area of investigation.
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